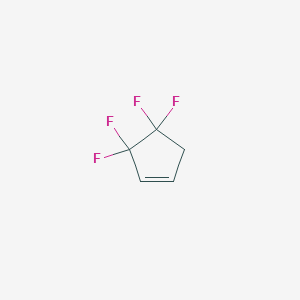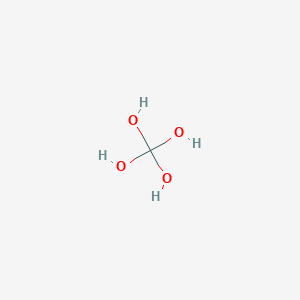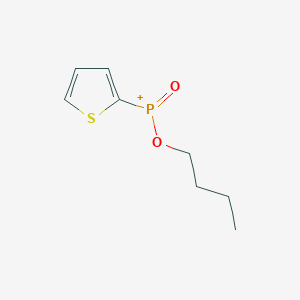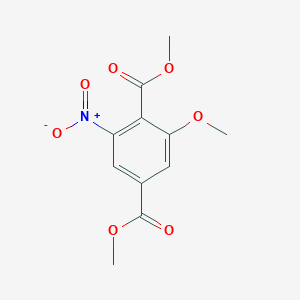
Dibenzotellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzotellurophene is a heterocyclic compound that contains tellurium as the heteroatom within its ring structure. . The compound is part of a broader class of organotellurium compounds, which are known for their distinctive reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzotellurophene typically involves the cyclization of carbonyl(vinyl)-substituted benzenes containing a tellurium group. One common method includes the reaction of tellurium tetrachloride with a suitable precursor under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the tellurophene ring.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adaptations for larger-scale reactions. This includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Dibenzotellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in this compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted tellurophenes .
科学的研究の応用
Dibenzotellurophene has found applications in several scientific research areas:
Biology: Research has explored its potential as a biological probe due to its unique reactivity with biological molecules.
作用機序
The mechanism by which dibenzotellurophene exerts its effects is primarily through its interaction with various molecular targets. The tellurium atom in the compound can form strong bonds with other elements, facilitating various chemical transformations. These interactions often involve the formation of tellurium-carbon or tellurium-oxygen bonds, which play a crucial role in the compound’s reactivity and stability .
類似化合物との比較
Thiophene: Contains sulfur instead of tellurium.
Selenophene: Contains selenium instead of tellurium.
Benzothiophene: A sulfur analog of dibenzotellurophene.
Benzoselenophene: A selenium analog of this compound.
Uniqueness: this compound is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The heavier tellurium atom leads to different reactivity patterns and stability, making this compound a valuable compound for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
244-98-4 |
|---|---|
分子式 |
C12H8Te |
分子量 |
279.8 g/mol |
IUPAC名 |
dibenzotellurophene |
InChI |
InChI=1S/C12H8Te/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
InChIキー |
MYKBDDATGWJJOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Te]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)




![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)



